molecular formula C5H8ClN3O2S B2766980 4-aminopyridine-2-sulfonamide hydrochloride CAS No. 2171804-70-7

4-aminopyridine-2-sulfonamide hydrochloride

Cat. No.: B2766980
CAS No.: 2171804-70-7
M. Wt: 209.65
InChI Key: BPXMENIZUZVFTJ-UHFFFAOYSA-N
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Description

4-aminopyridine-2-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S·HCl It is a derivative of 4-aminopyridine, which is known for its applications in neuroscience and pharmacology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyridine-2-sulfonamide hydrochloride typically involves the sulfonation of 4-aminopyridine. One common method is the reaction of 4-aminopyridine with chlorosulfonic acid, followed by neutralization with a base to form the sulfonamide. The hydrochloride salt is then obtained by treating the sulfonamide with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as sulfonation, neutralization, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

4-aminopyridine-2-sulfonamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The amino group on the pyridine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

4-aminopyridine-2-sulfonamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in relation to potassium channels.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in managing neurological disorders.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 4-aminopyridine-2-sulfonamide hydrochloride involves its interaction with voltage-gated potassium channels. By inhibiting these channels, the compound can prolong action potentials and enhance neurotransmitter release, leading to improved neuronal signaling. This mechanism is particularly relevant in the context of neurological research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyridine: A closely related compound known for its use in neuroscience research and as a therapeutic agent for multiple sclerosis.

    2-Aminopyridine: Another isomer with different chemical properties and applications.

    3-Aminopyridine: Similar in structure but with distinct biological and chemical characteristics.

Uniqueness

4-aminopyridine-2-sulfonamide hydrochloride is unique due to its sulfonamide group, which imparts different chemical reactivity and potential biological activity compared to its analogues

Properties

IUPAC Name

4-aminopyridine-2-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4-1-2-8-5(3-4)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXMENIZUZVFTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1N)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171804-70-7
Record name 4-aminopyridine-2-sulfonamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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